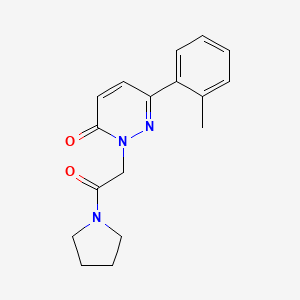

6-(2-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

描述

6-(2-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a pyridazinone derivative characterized by a 2-methylphenyl substituent at the 6-position and a 2-oxo-2-pyrrolidin-1-ylethyl group at the 2-position of the pyridazinone core. The molecular formula is C18H20N3O2 (molecular weight: 318.37 g/mol). Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often explored for pharmacological applications due to their ability to modulate biological targets via hydrogen bonding and hydrophobic interactions .

This compound’s synthesis likely involves nucleophilic substitution or alkylation reactions, akin to methods described for analogs (e.g., using potassium carbonate and halide reagents in acetone) .

属性

IUPAC Name |

6-(2-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-6-2-3-7-14(13)15-8-9-16(21)20(18-15)12-17(22)19-10-4-5-11-19/h2-3,6-9H,4-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJCAVCTXVZXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(2-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, also known as P121-0866, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is . The structure includes a pyridazine core, which is known for various biological activities, including anticancer and antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds with similar structures to P121-0866 exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. A study highlighted that certain pyrrolidine derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, suggesting a potential for developing new antimicrobial agents based on the pyridazine scaffold .

Anticancer Potential

The anticancer activity of pyridazine derivatives has been documented in several studies. Compounds similar to P121-0866 have demonstrated the ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For example, a recent investigation reported that specific pyridazine derivatives could inhibit the growth of breast and prostate cancer cell lines through the modulation of signaling pathways involved in cell survival and apoptosis .

The precise mechanism of action for P121-0866 remains to be fully elucidated. However, it is hypothesized that the compound may function as an enzyme inhibitor or modulator. Studies on related compounds suggest that they can interfere with metabolic pathways in bacteria and cancer cells, leading to cell death or growth inhibition. The interaction with specific targets such as ribosomal proteins or enzymes involved in nucleotide synthesis has been proposed as a possible mechanism .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazine derivatives showed that P121-0866 exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated an MIC value comparable to standard antibiotics like ciprofloxacin, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests conducted on various cancer cell lines revealed that P121-0866 significantly reduced cell viability at concentrations as low as 5 µM. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death mechanisms.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O3 |

| Molecular Weight | 368.43 g/mol |

| Antimicrobial MIC (Staphylococcus aureus) | 0.125 µg/mL |

| Anticancer IC50 (Breast Cancer) | 5 µM |

相似化合物的比较

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

<sup>a</sup>LogP values estimated using fragment-based methods.

- Lipophilicity : The target compound’s 2-methylphenyl group increases hydrophobicity compared to unsubstituted phenyl analogs. However, the pyrrolidinyl group (pKa ~11) introduces polarity, reducing LogP relative to purely aromatic analogs like 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3-one .

- Solubility : The pyrrolidinyl group may enhance aqueous solubility at acidic pH due to protonation, whereas halogenated derivatives (e.g., 5-chloro-6-phenyl analogs) show lower solubility due to electronegative substituents .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differ significantly:

- The 2-oxo-pyrrolidinyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets or crystal lattice formation. In contrast, purely aromatic analogs (e.g., 2-phenylethyl derivatives) rely on weaker van der Waals forces .

- Halogenated derivatives (e.g., 5-chloro-6-phenylpyridazinones) exhibit Cl···N/O interactions, influencing crystal packing and stability .

Research Findings and Implications

- Biological Relevance: Pyridazinones are investigated for CNS activity due to their ability to cross the blood-brain barrier.

- Crystallography : Tools like SHELX and ORTEP are critical for resolving the conformational flexibility of the pyrrolidinyl group and optimizing synthesis.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-(2-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, and what reaction conditions optimize yield?

- Methodology : Utilize Mannich reaction conditions to introduce the pyrrolidinylethyl moiety to the pyridazinone core. Evidence from analogous pyridazinone derivatives (e.g., 6-aryl-2-substituted methyl derivatives) suggests that cyclic secondary amines (e.g., pyrrolidine) react efficiently with formaldehyde and the parent pyridazinone under reflux in ethanol, yielding 60–85% after purification .

- Key Parameters :

- Solvent: Ethanol or dichloromethane.

- Temperature: Reflux (70–80°C).

- Catalyst: None required for Mannich-type reactions.

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

- Analytical Workflow :

IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for the pyridazinone and pyrrolidinone moieties .

¹H/¹³C NMR : Identify aromatic protons (6.8–8.2 ppm for 2-methylphenyl substituents) and pyrrolidine methylene groups (2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the pyrrolidinylethyl chain .

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the loss of the 2-oxoethyl-pyrrolidine moiety .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvent systems (e.g., DMSO:H₂O 1:1) for biological assays .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions due to the pyridazinone ring. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do tautomeric equilibria influence the reactivity of the pyridazinone core in this compound?

- Tautomeric Analysis : The pyridazin-3-one ring predominantly exists in the oxo form (KT ≈ 2350:1 over the hydroxyl tautomer), stabilized by resonance and electron-withdrawing effects of the 2-methylphenyl group. This tautomerization impacts nucleophilic substitution reactions at the C2 position .

- Experimental Validation : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to monitor tautomeric shifts. Compare with DFT calculations (B3LYP/6-31G*) for energy minima .

Q. What strategies can address contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

- Troubleshooting Framework :

Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities (e.g., unreacted pyrrolidine) may skew bioassay results .

Assay Conditions : Standardize cell lines, incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually inhibit kinase targets .

Structural Analogues : Compare activity with derivatives lacking the 2-oxoethyl-pyrrolidine group to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- In Silico Workflow :

Docking Studies (AutoDock Vina) : Model interactions between the pyridazinone core and ATP-binding pockets (e.g., kinase targets). The 2-methylphenyl group may occupy hydrophobic pockets, while the pyrrolidinylethyl chain engages in H-bonding .

QSAR Analysis : Use Hammett constants (σ) to predict electronic effects of substituents on the aryl ring. Electron-withdrawing groups at the 6-position may enhance electrophilic reactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Scale-Up Considerations :

- Chiral Resolution : If stereocenters exist, employ chiral HPLC (e.g., Chiralpak AD-H) or enzymatic resolution (lipases) to isolate enantiomers. For example, analogous pyrrolidinone derivatives require strict control of reaction pH to prevent racemization .

- Process Optimization : Switch from batch to flow chemistry for Mannich reactions to improve reproducibility and reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。